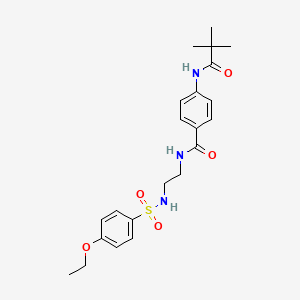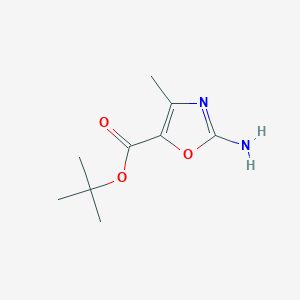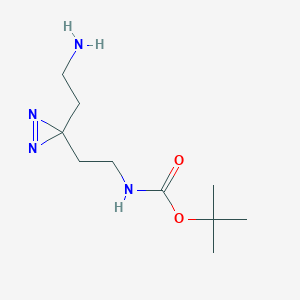
tert-Butyl (2-(3-(2-aminoethyl)-3H-diazirin-3-yl)ethyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
tert-Butyl (2-(3-(2-aminoethyl)-3H-diazirin-3-yl)ethyl)carbamate: is a synthetic organic compound that features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom
科学的研究の応用
Chemistry:
- Used as a photoaffinity label to study molecular interactions.
- Employed in the synthesis of complex organic molecules.
Biology:
- Utilized in the study of protein-ligand interactions.
- Applied in the development of biochemical probes.
Medicine:
- Investigated for potential use in drug delivery systems.
- Explored for its role in diagnostic imaging.
Industry:
- Used in the development of advanced materials.
- Applied in the synthesis of specialty chemicals.
Safety and Hazards
将来の方向性
As for future directions, “tert-Butyl (2-(3-(2-aminoethyl)-3H-diazirin-3-yl)ethyl)carbamate” and similar compounds are often used for research and development purposes . They may have potential applications in various fields of chemistry and medicine, but further studies are needed to explore these possibilities.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2-(3-(2-aminoethyl)-3H-diazirin-3-yl)ethyl)carbamate typically involves the following steps:
Formation of the diazirine ring: This can be achieved by reacting a suitable precursor with a diazo compound under specific conditions.
Introduction of the aminoethyl group: This step involves the reaction of the diazirine intermediate with an aminoethyl compound.
Protection of the amino group: The amino group is protected using tert-butyl carbamate to prevent unwanted reactions during subsequent steps.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving the diazirine ring.
Reduction: Reduction reactions can be performed on the diazirine ring or the aminoethyl group.
Substitution: The compound can undergo substitution reactions, particularly at the aminoethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Products may include oxidized derivatives of the diazirine ring.
Reduction: Reduced forms of the diazirine ring or aminoethyl group.
Substitution: Substituted derivatives at the aminoethyl group.
作用機序
The mechanism of action of tert-Butyl (2-(3-(2-aminoethyl)-3H-diazirin-3-yl)ethyl)carbamate involves the diazirine ring, which can form highly reactive carbene intermediates upon exposure to UV light. These intermediates can covalently bind to nearby molecules, making the compound useful as a photoaffinity label. The aminoethyl group allows for further functionalization and interaction with biological targets.
類似化合物との比較
- tert-Butyl (2-aminoethyl)carbamate
- tert-Butyl (2-(2-aminoethoxy)ethyl)carbamate
- tert-Butyl (2-(2-(2-aminoethoxy)ethoxy)ethyl)carbamate
Uniqueness:
- The presence of the diazirine ring in tert-Butyl (2-(3-(2-aminoethyl)-3H-diazirin-3-yl)ethyl)carbamate makes it unique compared to other similar compounds. This ring structure allows for the formation of reactive carbene intermediates, which are not present in the other compounds listed. This unique feature makes it particularly useful for photoaffinity labeling and studying molecular interactions.
特性
IUPAC Name |
tert-butyl N-[2-[3-(2-aminoethyl)diazirin-3-yl]ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N4O2/c1-9(2,3)16-8(15)12-7-5-10(4-6-11)13-14-10/h4-7,11H2,1-3H3,(H,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEDVPYDASJIRQZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(N=N1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2137615-53-1 |
Source


|
| Record name | tert-butyl N-{2-[3-(2-aminoethyl)-3H-diazirin-3-yl]ethyl}carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-Methyl-2,7-diazaspiro[4.4]nonan-1-one hydrochloride](/img/structure/B2362927.png)
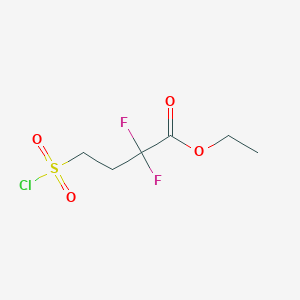

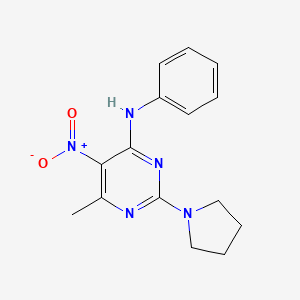
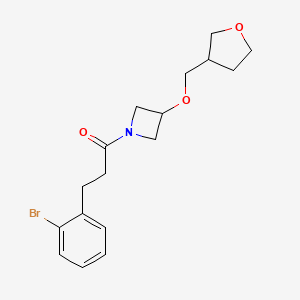
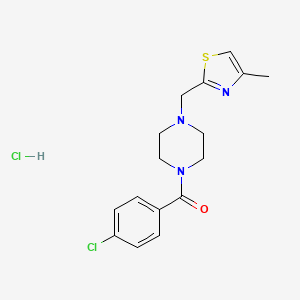
![2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B2362939.png)
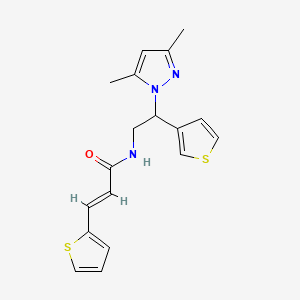
![5-methyl-2-(piperazin-1-yl)-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B2362942.png)
![2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2362945.png)
![N-(2-methoxyphenyl)-5-methyl-7-(pyridin-2-yl)-2-(thiophen-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2362947.png)
![2-[3-[2-(Trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2362948.png)
